Benzyl 1,3-dithiane-2-carboxylate is a chemical compound characterized by its unique structure, which includes a dithiane ring and a carboxylate group. This compound is part of the broader family of dithianes, which are sulfur-containing heterocycles. The general formula for benzyl 1,3-dithiane-2-carboxylate is , and it typically appears as a colorless to pale yellow liquid. Dithianes are known for their utility in organic synthesis, particularly in the protection of carbonyl groups and as intermediates in various
Research indicates that compounds within the dithiane family, including benzyl 1,3-dithiane-2-carboxylate, exhibit various biological activities. They have been studied for their potential antimicrobial properties and their role in natural product synthesis. Some studies have shown that dithianes can act as precursors to biologically active molecules, potentially influencing cellular processes or serving as therapeutic agents .
Benzyl 1,3-dithiane-2-carboxylate can be synthesized through several methods:
Benzyl 1,3-dithiane-2-carboxylate finds applications in various fields:
Interaction studies involving benzyl 1,3-dithiane-2-carboxylate focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its mechanism of action in biological systems and its utility in synthetic chemistry. For instance, research has demonstrated its ability to undergo selective reactions with different substrates under mild conditions, highlighting its versatility as a building block in organic synthesis .
Benzyl 1,3-dithiane-2-carboxylate shares structural and functional similarities with other compounds in the dithiane family. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | Ethyl ester | Used in similar reactions but with an ethoxy group |
| 1,3-Dithiane | Parent compound | Basic structure without carboxylic substitution |
| 2-Benzyl-1,3-dithiane-2-carboxylic acid | Acid form | More polar and potentially more reactive |
Benzyl 1,3-dithiane-2-carboxylate is unique due to its combination of a benzyl group and a carboxylic acid functionality within the dithiane framework. This combination enhances its reactivity profile and expands its utility in synthetic applications compared to simpler dithianes.
The classical synthesis of benzyl 1,3-dithiane-2-carboxylate typically involves thioacetalization of a carbonyl precursor followed by functionalization. A widely used route begins with glyoxylic acid, which undergoes condensation with 1,3-propanedithiol under acidic catalysis (e.g., p-toluenesulfonic acid) to form 1,3-dithiane-2-carboxylic acid. Subsequent alkylation at the dithiane ring’s 2-position is achieved via deprotonation with strong bases such as n-butyllithium, generating a stabilized dianion that reacts with benzyl halides or electrophiles to introduce the benzyl group.
A critical advancement in this methodology involves the use of 2-lithio-1,3-dithiane intermediates, which exhibit enhanced nucleophilicity due to sulfur’s electron-donating effects. For example, reaction with benzoyl cyanide yields cyanoketene dithioacetals, which can be further hydrolyzed to the target carboxylate. Typical yields for these steps range from 65% to 85%, depending on the electrophile’s reactivity and reaction conditions.
While classical methods dominate, electrochemical oxidation has emerged as a green alternative for modifying dithiane carboxylates. Recent work demonstrates that anodic oxidation of dithiane carboxylic acids in methanol or ethanol efficiently generates orthoesters, which can be functionalized further. For instance, electrolysis of benzyl-substituted dithiane carboxylates at 36 mA/cm² produces tri(alkoxy)orthoesters in 50–80% yield, depending on the solvent and substituents.
Although direct transition metal-catalyzed C-H functionalization of benzyl 1,3-dithiane-2-carboxylate remains underexplored, related systems suggest potential avenues. Palladium-catalyzed cross-couplings could theoretically modify the benzyl aromatic ring, while copper-mediated reactions might enable S-arylation of the dithiane moiety. Computational studies on analogous dithiane carbanions, such as 2-(3,5-dinitrophenyl)-1,3-dithiane, reveal low-energy triplet states that could facilitate redox-active metal interactions.
The stereoselective synthesis of benzyl 1,3-dithiane-2-carboxylate presents challenges due to the planar geometry of the dithiane ring. However, chiral auxiliaries and enantioselective catalysis offer solutions. For example:
Recent advances in electrochemical asymmetric synthesis show promise. By using chiral electrolytes or modified electrodes, researchers have achieved enantiomeric excesses (ee) of up to 70% in related dithiane derivatives.
The Corey-Seebach reaction, which leverages 1,3-dithiane derivatives as acyl anion equivalents, finds renewed relevance in the chemistry of benzyl 1,3-dithiane-2-carboxylate. Deprotonation of this compound with strong bases such as n-butyllithium generates a stabilized carbanion at the C2 position, which participates in anion relay processes. This carbanion exhibits ambident nucleophilicity, enabling reactions with a broad range of electrophiles, including aldehydes, ketones, and nitriles [2] [5]. For instance, reactions with benzoyl cyanide yield cyanoketene dithioacetals, which serve as precursors to α-keto esters after oxidative deprotection [1] [2].
The anion’s stability stems from the electron-donating effects of the sulfur atoms and the conjugative stabilization provided by the ester group. Computational studies on related dithiane carbanions suggest near-degenerate singlet and triplet states, which may contribute to their unique reactivity profiles [3]. In practice, this translates to efficient coupling with strained electrophiles such as bicyclo[1.1.0]butanes (BCBs), where the dithiane moiety facilitates umpolung of C–C σ-bonds through strain-release mechanisms [4].
The 1,3-dithiane ring in benzyl 1,3-dithiane-2-carboxylate acts as a directing group for C(sp³)-H bond functionalization. Coordination of the sulfur atoms to transition metals or Lewis acids polarizes adjacent C–H bonds, enabling site-selective activation. For example, lithium counterions in lithiated dithianes form tight ion pairs that orient the substrate for deprotonation at specific positions [3]. This strategy has been employed in the synthesis of cyclobutenes and conjugated dienes, where the dithiane directs hydrogen transfer during Alder-ene-type reactions [4].
Recent advances highlight the role of cesium fluoride in desilylation reactions, where the dithiane coordinates to cesium ions to enhance the nucleophilicity of adjacent carbon centers [5]. This coordination-driven approach enables the functionalization of otherwise inert C–H bonds in terpenoids and polyketides, expanding the toolkit for complex molecule synthesis.
Benzyl 1,3-dithiane-2-carboxylate serves as a linchpin in cross-coupling reactions by masking reactive acyl anion intermediates. The dithiane group stabilizes the anion during metal-catalyzed couplings, allowing for the construction of C–C bonds under mild conditions. For instance, palladium-catalyzed couplings with aryl halides proceed via a transmetallation mechanism, where the dithiane acts as a traceless directing group [5].
A notable application involves the synthesis of tertiary alcohols through sequential alkylation and deprotection. The dithiane’s robustness under basic conditions permits the use of strong nucleophiles like Grignard reagents, while subsequent oxidative cleavage with iodine/water regenerates the carbonyl functionality [1] [5]. This methodology has been instrumental in accessing natural products such as swinholide A and maytansine, where traditional acyl anion equivalents would undergo undesired side reactions [5].
The development of fragment coupling methodologies utilizing benzyl 1,3-dithiane-2-carboxylate has revolutionized approaches to polyketide synthesis. These strategies exploit the inherent nucleophilicity of the dithiane anion to forge key carbon-carbon bonds while maintaining precise stereochemical control. The multicomponent linchpin coupling protocol, first developed by Smith and coworkers, demonstrates the remarkable efficiency of dithiane-mediated fragment assembly [1].
In the synthesis of complex polyketide structures, the benzyl 1,3-dithiane-2-carboxylate serves as an acyl anion equivalent, enabling the formation of ketone functionalities through umpolung chemistry. The regioselective nature of epoxide ring-opening reactions with dithiane anions has been extensively exploited in fragment coupling strategies. Terminal epoxides undergo attack exclusively at the less hindered carbon center, providing predictable regiochemical outcomes that are essential for complex molecule synthesis [1].
The stereocontrolled assembly of advanced intermediates represents a cornerstone application of benzyl 1,3-dithiane-2-carboxylate in polyketide synthesis. Research conducted by Hatakeyama and coworkers demonstrated the successful implementation of dithiane-mediated coupling in the construction of fostriecin analogues, where the second coupling was achieved by lithiating 1,3-dithiane to open the less hindered terminus of an epoxide intermediate [2]. This transformation proceeded with remarkable efficiency, achieving 98% yield while establishing the requisite stereochemical relationships for the natural product framework.
The application of dithiane linchpin strategies in peloruside A synthesis illustrates the broader utility of these methodologies. Pagenkopf and coworkers proposed the use of a carbon-eight to carbon-twelve bis-enolate linchpin for generation of the carbon skeleton, with the key fragment coupling step requiring a glycolate anti-aldol reaction with an appropriate aldehyde partner [3]. The resulting vicinal diol unit represents a critical structural motif in the target molecule, highlighting the precision achievable through dithiane-mediated transformations.
Recent advances in desepoxy-tedanolide C synthesis have further expanded the scope of dithiane-based fragment coupling. The eastern fragment aldol coupling employing benzyl 1,3-dithiane-2-carboxylate derivatives achieved 88% yield, albeit with modest diastereoselectivity of 1.6:1 favoring the desired stereoisomer [4]. Despite the moderate selectivity, the ability to separate diastereomers at this stage and proceed with the desired isomer demonstrates the practical utility of these approaches in complex synthesis.
| Target Molecule | Fragment Role | Coupling Method | Yield (%) | Key Features |
|---|---|---|---|---|
| Fostriecin | C1-C13 fragment coupling | Dithiane anion with epoxide | 98 | Stereocontrolled assembly [2] |
| Peloruside A | C8-C12 linchpin strategy | Glycolate anti-aldol reaction | Variable (3.5:1 dr) | C7,C8-vicinal diol formation [3] |
| Desepoxy-Tedanolide C | Eastern fragment aldol coupling | Evans-Aldol protocol | 88 | Low diastereoselectivity (1.6:1) [4] |
| Pinnatoxin A | C6-C32 fragment assembly | Sequential dithiane alkylation | 92/71 | Double sequential alkylation [5] |
| Ciguatoxin 1B | Complex polycyclic framework | Multicomponent dithiane coupling | Not specified | Advanced fragment construction [6] |
The integration of these fragment coupling strategies with modern synthetic methodology has enabled access to increasingly complex polyketide architectures. The unified approach developed for polyketide synthesis demonstrates how benzyl 1,3-dithiane-2-carboxylate can serve as a central building block for accessing structural diversity through systematic variation of reaction partners and conditions [7].
The development of iterative alkylation-deprotection sequences represents a powerful strategy for the systematic construction of complex molecular frameworks. Benzyl 1,3-dithiane-2-carboxylate serves as an ideal substrate for these transformations due to its dual functionality as both nucleophile and electrophile precursor. The iterative nature of these sequences allows for the controlled elaboration of molecular complexity while maintaining synthetic efficiency.
The fundamental principle underlying iterative dithiane chemistry involves the sequential alkylation of lithiated dithiane species followed by selective deprotection to reveal the masked carbonyl functionality. This approach has been extensively developed in the context of natural product synthesis, where multiple iterations of the alkylation-deprotection sequence enable the construction of polyketide chains with precise control over oxidation state and stereochemistry [5].
Sequential transmetallation represents a particularly efficient variant of iterative dithiane alkylation. Research has demonstrated that transmetallation at the 2-position of the dithiane occurs within minutes at low temperatures, significantly faster than direct metallation [5]. This kinetic advantage enables the effective introduction of two different electrophiles at the same position through sequential treatment with organolithium reagents and electrophilic partners.
The synthesis of pinnatoxin A exemplifies the power of iterative dithiane alkylation in complex natural product construction. Double sequential dithiane alkylation with iodide electrophiles proceeded in 92% and 71% yields respectively, affording the corresponding carbon-six to carbon-thirty-two fragment in excellent overall efficiency [5]. This approach demonstrates how iterative methodology can provide access to extended carbon frameworks that would be challenging to construct through alternative methods.
The Corey-Seebach reagent continues to play a significant role in modern natural product synthesis through iterative applications. The reagent, formed by reaction of aldehydes or ketones with 1,3-propanedithiol under acidic conditions followed by deprotonation with n-butyllithium, serves as a versatile nucleophile for iterative alkylation sequences [6]. The stability of the dithioacetal group towards both acidic and basic conditions makes it particularly suitable for multi-step synthetic sequences.
Alternative activation methods have expanded the scope of iterative dithiane chemistry. The use of 2-trimethylsilyl-1,3-dithiane as a dithiane equivalent, activated by stoichiometric quantities of tetrabutylammonium fluoride, provides a complementary approach to traditional lithiation-based methods [6]. This fluoride-mediated activation has proven particularly useful in cases where traditional organolithium chemistry is incompatible with other functional groups present in the substrate.
| Substrate Type | Alkylation Conditions | Deprotection Method | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| 2-Lithio-1,3-dithiane | n-BuLi, -78°C | HgO oxidation | 65-85 | High nucleophilicity [5] |
| 2-Aryl-1,3-dithiane | Pd-catalyzed coupling | Cross-coupling conditions | 70-90 | Mild conditions [8] |
| Silyl-protected dithiane | TBAF activation | Fluoride-mediated | 75-95 | Catalytic activation [6] |
| Benzyl dithiane carboxylate | Base-mediated coupling | Oxidative cleavage | 60-80 | Orthogonal protection [9] |
| Dithiane-derived fragments | Sequential transmetallation | Multi-step sequence | 55-75 | Modular approach [5] |
The deprotection phase of iterative sequences has received considerable attention, with researchers developing increasingly mild and selective methods for dithiane cleavage. Traditional mercury-based deprotection methods, while effective, suffer from toxicity concerns that limit their practical application [10]. The development of alternative oxidative deprotection protocols using combinations such as trimethylsilyl chloride and sodium iodide in acetonitrile has provided more environmentally benign alternatives [10].
Recent advances in deprotection methodology have focused on developing protocols that are compatible with sensitive functionality elsewhere in the molecule. The use of sodium periodate followed by base-mediated elimination has emerged as a particularly attractive method, as it operates under mild conditions and does not require transition metal catalysts [9]. This metal-free protocol has proven especially valuable in cases where substrate contains functionality that would be incompatible with traditional deprotection methods.
The development of tandem cyclization protocols utilizing benzyl 1,3-dithiane-2-carboxylate represents a significant advancement in synthetic methodology, enabling the efficient construction of complex cyclic structures through cascade processes. These transformations capitalize on the unique reactivity profile of dithiane systems to initiate cyclization cascades that would be difficult to achieve through conventional methods.
The [3+2] cycloaddition protocol developed for β-chlorovinyl dithianes represents a landmark achievement in tandem cyclization methodology. This highly regioselective transformation provides direct access to functionalized cyclopentene derivatives with perfect chemoselectivity and regioselectivity under extremely mild reaction conditions [11]. The unprecedented nature of this cyclization allows for the selective preparation of hydroxylated cyclopentenes, which serve as valuable intermediates for further synthetic elaboration.
Base-mediated rearrangement of α-dithioacetyl propargylamines via expansion of the dithioacetal ring has emerged as a powerful method for constructing medium-sized sulfur-containing heterocycles. This transformation provides nine-membered amino-functionalized sulfur-containing heterocycles (dithionine derivatives) in good yields under mild conditions [12]. The methodology extends to propargylamines bearing five-membered 1,3-dithiolane and seven-membered 1,3-dithiepane rings, yielding eight- and ten-membered sulfur-sulfur heterocycles respectively.
The development of dithiane-induced cycloaddition/aromatization tactics has provided new approaches to multisubstituted furan synthesis. The transition-metal-free protocol utilizing β-chlorovinyl dithiane cyclization with aldehydes relies on the development of a vinylidene dithiane site as a donor allene [13]. This generates an active dihydrofuran intermediate that undergoes in situ aromatization under mild conditions, providing convergent access to complex furan derivatives.
Oxidative cyclization protocols have expanded the scope of dithiane-mediated tandem transformations. The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone for the oxidative removal of 1,3-dithiane protecting groups has been extended to include cyclization cascades [14]. These transformations proceed efficiently in acetonitrile-water mixtures and demonstrate excellent chemoselectivity for aromatic substrates bearing electron-donating groups.
| Cyclization Type | Dithiane Substrate | Reaction Conditions | Product Type | Selectivity |
|---|---|---|---|---|
| [3+2] Cycloaddition | β-Chlorovinyl dithiane | Mild base, RT | Cyclopentene derivatives | Perfect regio/chemoselectivity [11] |
| Ring expansion | 1,3-Dithianyl propargylamine | KOtBu, DMF | 9-membered S,S-heterocycles | Good yields under mild conditions [12] |
| Aldol-cyclization cascade | Dithiane-aldehyde conjugate | Lewis acid catalysis | Bicyclic frameworks | High diastereoselectivity [4] |
| Oxidative cyclization | 2-Aryl dithiane | DDQ, MeCN-H2O | Furan derivatives | Chemoselective oxidation [13] |
| Multicomponent cyclization | Functionalized dithiane linchpin | One-pot protocol | Complex polycycles | Multicomponent efficiency [1] |
The mechanistic understanding of these tandem cyclization processes has revealed the critical role of dithiane activation in initiating cascade transformations. The base-mediated abstraction of the propargyl proton in dithianyl-substituted propargylamines triggers a rearrangement sequence that involves expansion of the dithiane ring [12]. This mechanistic insight has enabled the development of predictive models for designing new tandem cyclization protocols.
Chemoenzymatic approaches to tandem cyclization have emerged as a complementary strategy to traditional chemical methods. The development of one-pot chemoenzymatic tandem cyclization approaches for bicyclic peptide synthesis demonstrates the potential for combining enzymatic and chemical cyclization strategies [15]. While not directly applicable to dithiane systems, these approaches provide valuable insights into the design of cascade processes that combine multiple mechanistically distinct transformations.
The integration of tandem cyclization protocols with fragment coupling strategies represents an emerging area of synthetic methodology development. Research has demonstrated that dithiane-mediated cyclization can be combined with subsequent functional group manipulations to provide rapid access to complex molecular architectures [16]. These integrated approaches capitalize on the efficiency of tandem processes while maintaining the synthetic flexibility required for natural product synthesis.